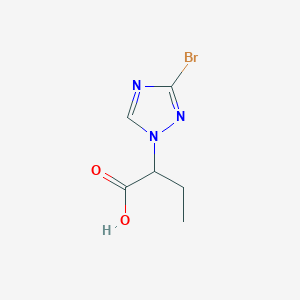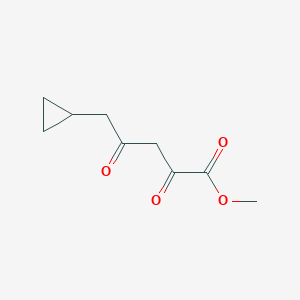
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of azole ring. Azoles are a class of five-membered nitrogen-containing heterocycles . The compound also contains a bromo group and a butanoic acid group .
Molecular Structure Analysis
The molecular structure of “2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” includes a 1,2,4-triazole ring, a bromo group, and a butanoic acid group . The InChI code for this compound is1S/C4H4BrN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” include a molecular weight of 206 and a purity of 95%. It is a powder at room temperature .Aplicaciones Científicas De Investigación
Heterocyclic Compounds Synthesis
The exploration and synthesis of heterocyclic compounds, particularly triazoles, have significant implications in developing new drugs with diverse biological activities. The triazole class, including 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid, is crucial for preparing novel pharmaceuticals due to its structural versatility. This versatility allows for several structural variations with consistent numbers of carbon and nitrogen atoms, leading to compounds with a broad range of biological activities. Research has shown considerable interest in developing novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The need for new, efficient methods to prepare these triazoles that consider green chemistry, energy saving, and sustainability is highlighted, emphasizing the role of triazoles in addressing emerging diseases and pathogens (Ferreira et al., 2013).
Corrosion Inhibition
1,2,3-Triazole derivatives, potentially including 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid, have been investigated for their effectiveness as corrosion inhibitors for metals and alloys in aggressive media. These studies primarily focus on 1,4-disubstituted 1,2,3-triazole derivatives prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. These derivatives have shown promise as non-toxic, environmentally friendly, and efficient corrosion inhibitors, highlighting the potential of triazole derivatives in protecting metal surfaces from corrosion. The investigation into these compounds' inhibition efficiencies and mechanisms offers insights into their application in preserving the integrity of metal structures in various industrial applications (Hrimla et al., 2021).
Environmental Considerations
The environmental behavior and aquatic toxicity of chemicals related to the oxo-process, which could include derivatives similar to 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid, have been reviewed. These compounds generally exhibit low concern for aquatic life, indicating that inadvertent releases into the environment would be subjected to rapid biodegradation and volatilization, with minimal residual aquatic toxicity. This review suggests that such compounds, due to their biodegradability and low aquatic toxicity, pose a relatively low environmental risk, thus supporting their continued use and study in various applications (Staples, 2001).
Direcciones Futuras
The future directions for research on “2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs with improved efficacy and selectivity .
Propiedades
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJSENUYLIFHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid | |
CAS RN |
1798731-85-7 |
Source


|
| Record name | 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2916105.png)



![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)

![N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2916118.png)




